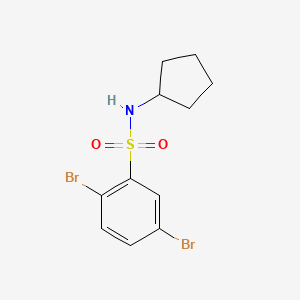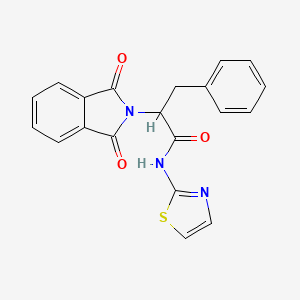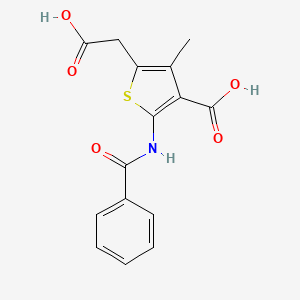
2,5-dibromo-N-cyclopentylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-N-cyclopentylbenzenesulfonamide is an organic compound with the molecular formula C11H13Br2NO2S. This compound is characterized by the presence of two bromine atoms attached to the benzene ring, a cyclopentyl group attached to the nitrogen atom, and a sulfonamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-cyclopentylbenzenesulfonamide typically involves the following steps:
-
Bromination of Benzene Ring: : The starting material, benzene, undergoes bromination to introduce bromine atoms at the 2 and 5 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Sulfonation: : The dibromobenzene is then subjected to sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
-
Amination: : The sulfonyl chloride intermediate is reacted with cyclopentylamine to form the final product, this compound. This step typically requires a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for bromination and sulfonation steps.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-cyclopentylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonamides.
Reduction: Cyclopentylamine derivatives.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
2,5-Dibromo-N-cyclopentylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-cyclopentylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and sulfonamide group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The cyclopentyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromobenzenesulfonamide: Lacks the cyclopentyl group, making it less lipophilic.
N-Cyclopentylbenzenesulfonamide: Does not contain bromine atoms, resulting in different reactivity.
2,5-Dichloro-N-cyclopentylbenzenesulfonamide: Chlorine atoms instead of bromine, leading to different electronic effects.
Uniqueness
2,5-Dibromo-N-cyclopentylbenzenesulfonamide is unique due to the combination of bromine atoms, a cyclopentyl group, and a sulfonamide group. This unique structure imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H13Br2NO2S |
|---|---|
Molecular Weight |
383.10 g/mol |
IUPAC Name |
2,5-dibromo-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C11H13Br2NO2S/c12-8-5-6-10(13)11(7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |
InChI Key |
HHHDXDZGVWJSLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)

![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)
![1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-](/img/structure/B12117649.png)





![Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-](/img/structure/B12117697.png)


